molecular formula C11H16BrNO B13299491 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13299491
M. Wt: 258.15 g/mol
InChI Key: SSYJMZWGAGWAQY-UHFFFAOYSA-N
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Description

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16BrNO. It is a brominated derivative of phenylethylamine and contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-bromophenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The final step involves the reaction of the amine with propylene oxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding phenylethylamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium alkoxide (NaOR) in alcohol.

Major Products Formed

    Oxidation: 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-one.

    Reduction: 3-{[1-(2-Phenylethyl)amino}propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the amino group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)propan-1-ol
  • 3-(4-Bromophenyl)propan-1-ol
  • 3-(2-Bromo-4-chlorophenyl)propan-1-ol

Uniqueness

3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Additionally, the bromine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

3-[1-(2-bromophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3

InChI Key

SSYJMZWGAGWAQY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCCCO

Origin of Product

United States

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